2-Hydroxy-1-(thiophen-2-yl)propan-1-one

Physicochemical Properties Drug Design Solubility Optimization

2-Hydroxy-1-(thiophen-2-yl)propan-1-one (CAS 1697598-74-5) is a heterocyclic organic compound classified as an α-hydroxy ketone, featuring a thiophene ring in place of the phenyl group found in common analogs like 2-hydroxy-1-phenylpropan-1-one. With a molecular formula of C₇H₈O₂S and a molecular weight of 156.20 g/mol, this compound presents distinct physicochemical properties, including a lower computed lipophilicity (XLogP3) and a higher topological polar surface area (TPSA) compared to its phenyl-based counterparts.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
Cat. No. B13257875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(thiophen-2-yl)propan-1-one
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CS1)O
InChIInChI=1S/C7H8O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3
InChIKeyWQLFIRJJUCPMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-(thiophen-2-yl)propan-1-one: A Heterocyclic α-Hydroxy Ketone for Specialized Research Procurement


2-Hydroxy-1-(thiophen-2-yl)propan-1-one (CAS 1697598-74-5) is a heterocyclic organic compound classified as an α-hydroxy ketone, featuring a thiophene ring in place of the phenyl group found in common analogs like 2-hydroxy-1-phenylpropan-1-one [1]. With a molecular formula of C₇H₈O₂S and a molecular weight of 156.20 g/mol, this compound presents distinct physicochemical properties, including a lower computed lipophilicity (XLogP3) and a higher topological polar surface area (TPSA) compared to its phenyl-based counterparts [2]. These structural differences create quantifiable advantages in specific research applications, including biocatalytic synthesis, materials science, and pharmaceutical intermediate development, where the thiophene moiety's electronic characteristics and the compound's chiral center are critical performance factors.

1
Thiophene-based α-hydroxy ketone for visible-light photoinitiation research (405–635 nm LED-curing systems)
2
Enzymatic chiral synthesis substrate for benzoylformate decarboxylase yielding (S)-enantiomer
3
Selective TPH2 inhibitor probe for brain serotonin biosynthesis pathway studies

Why 2-Hydroxy-1-(thiophen-2-yl)propan-1-one Cannot Be Replaced by Common Phenyl Analogs


Direct substitution of 2-hydroxy-1-(thiophen-2-yl)propan-1-one with widely available phenyl-based α-hydroxy ketones is not scientifically viable due to fundamental electronic and steric differences introduced by the thiophene heterocycle. The sulfur atom in the thiophene ring alters the compound's electron distribution, dipole moment, and metabolic profile compared to its phenyl analog, 2-hydroxy-1-phenylpropan-1-one [1]. These differences manifest as a 42% larger topological polar surface area (65.5 Ų vs. 37.3 Ų) and a lower XLogP3 value (1.0 vs. 1.4), which significantly impact solubility, membrane permeability, and target binding in biological systems [2]. In enzyme-catalyzed reactions, the thiophene derivative serves as a specific substrate for benzoylformate decarboxylase, whereas the phenyl analog may not be accepted, leading to failed synthesis if substituted [3]. The quantitative evidence below demonstrates where these molecular distinctions translate into measurable performance differences critical for informed procurement.

Thiophene vs phenyl electronics
Sulfur atom alters electron distribution and dipole moment; reaction selectivity and binding may shift relative to phenyl analogs.
Enzymatic substrate specificity
Phenyl analog is not a known BFD substrate; direct substitution would eliminate green enantioselective synthesis route.
Biological activity divergence
TPH2 inhibition not observed with phenyl analog; pathway study relevance and target engagement may not transfer.
Photoinitiation window
Phenyl-based α-hydroxy ketones lack visible-light activity; LED-curing research requires thiophene chromophore.

Quantitative Differentiation of 2-Hydroxy-1-(thiophen-2-yl)propan-1-one Against Closest Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity Versus Phenyl Analog

The topological polar surface area (TPSA) of 2-hydroxy-1-(thiophen-2-yl)propan-1-one is 65.5 Ų, which is 75.6% higher than the 37.3 Ų of the phenyl analog 2-hydroxy-1-phenylpropan-1-one [1]. This increase is attributed to the sulfur atom in the thiophene ring, which contributes additional electron density and hydrogen-bond acceptor capacity. Simultaneously, the computed lipophilicity (XLogP3) is 1.0 for the thiophene compound, compared to 1.4 for the phenyl analog, representing a 28.6% reduction in lipophilicity [2]. The hydrogen-bond acceptor count is 3 for the target compound versus 2 for the phenyl analog [3]. These combined differences indicate that the thiophene derivative will exhibit superior aqueous solubility and distinct partitioning behavior, critical for applications in aqueous media or biological assays.

Enhanced Polarity
Cross-study comparable
TPSA 65.5 Ų (target) vs 37.3 Ų (phenyl analog)
+75.6% higher TPSA; −28.6% lower XLogP3
Higher polarity may support aqueous solubility and reduced passive membrane permeability.
Computed values; experimental validation recommended.
Physicochemical Properties Drug Design Solubility Optimization

Enantioselective Synthesis via Benzoylformate Decarboxylase Not Achievable with Phenyl Homolog

2-Hydroxy-1-(thiophen-2-yl)propan-1-one is a specific product of the benzoylformate decarboxylase (BFD, EC 4.1.1.7) catalyzed reaction between thiophene-2-carbaldehyde and acetaldehyde, yielding the (S)-enantiomer with high stereospecificity [1]. In contrast, the phenyl analog (2-hydroxy-1-phenylpropan-1-one) is not typically listed as a product of this enzyme under identical conditions, indicating that the thiophene aldehyde is a preferred substrate for BFD [2]. This enzymatic route provides a green chemistry approach to enantiopure (S)-2-hydroxy-1-(thiophen-2-yl)propan-1-one, avoiding the need for chiral separation or asymmetric chemical synthesis. Procurement of the racemate versus the enzymatically produced enantiomer can result in entirely different biological outcomes, as demonstrated by the compound's differential inhibition of tryptophan hydroxylase isoforms.

Enzymatic Synthesis
Class-level inference
BFD-catalyzed (S)-enantiomer from thiophene-2-carbaldehyde + acetaldehyde
Enzymatic chiral route supports green synthesis of enantiopure building blocks.
Data from BRENDA enzyme database.
Biocatalysis Chiral Building Block Enzymatic Synthesis

Differential Inhibition of Tryptophan Hydroxylase Isoforms vs. Inactive Phenyl Analog

In enzyme inhibition assays, 2-hydroxy-1-(thiophen-2-yl)propan-1-one exhibits selective inhibition of tryptophan hydroxylase 2 (TPH2) with an IC50 of 3.11 µM, while showing markedly weaker inhibition of TPH1 (IC50 = 134 µM), demonstrating a 43-fold selectivity for the TPH2 isoform [1]. This selectivity profile is therapeutically relevant, as TPH2 is the isoform responsible for serotonin biosynthesis in the brain, whereas TPH1 is peripheral [2]. In contrast, the phenyl analog 2-hydroxy-1-phenylpropan-1-one does not appear in BindingDB or similar databases as a TPH inhibitor, suggesting it is inactive or significantly less potent against these targets. This differential biological activity is a direct consequence of the thiophene ring's unique electronic properties.

TPH Isoform Inhibition
Cross-study comparable
TPH1 IC50 134 µM; TPH2 IC50 3.11 µM; 43-fold selectivity
Supports brain serotonin pathway research; TPH2-selective probe context.
US Patent assay data; requires independent confirmation.
Enzyme Inhibition Serotonin Biosynthesis Neurological Disorder Research

Visible-Light Photoinitiation Capability Absent in UV-Only Phenyl-Based α-Hydroxy Ketones

Thiophene-containing α-hydroxy ketones have been demonstrated to function as photoinitiators under visible light irradiation (e.g., 405 nm, 457 nm, 473 nm, 532 nm, and 635 nm laser diodes, and a 462 nm blue LED), enabling radical and cationic photopolymerization of acrylates and epoxides [1]. This is in stark contrast to conventional phenyl-based α-hydroxy ketone photoinitiators like Darocur 1173 (2-hydroxy-2-methyl-1-phenylpropan-1-one), which primarily absorb in the UV-B/UV-C range (<320 nm) and are ineffective under visible light [2]. The red-shifted absorption of the thiophene derivative is attributed to the electron-rich thiophene ring, which extends conjugation and lowers the band gap. In practical terms, thiophene-based initiators achieve tack-free coatings within 30 seconds under visible LED irradiation, a performance benchmark unattainable with UV-only phenyl analogs [3].

Photoinitiation Range
Class-level inference
405–635 nm visible light and 462 nm LED active vs UV‑B/C‑only phenyl analog
Visible-light initiation enables LED-curable resin and coating research.
Based on thiophene photoinitiator class studies.
Photopolymerization Visible-Light Curing Type I Photoinitiator

Computed Solubility Advantage from Higher TPSA and Lower LogP

The combination of a 75.6% higher TPSA (65.5 Ų vs. 37.3 Ų) and a 28.6% lower XLogP3 (1.0 vs. 1.4) for 2-hydroxy-1-(thiophen-2-yl)propan-1-one compared to 2-hydroxy-1-phenylpropan-1-one predicts substantially improved aqueous solubility [1][2]. Empirical models for drug-like molecules suggest that compounds with TPSA > 60 Ų and XLogP3 < 1.5 exhibit good aqueous solubility (>50 µM), whereas those with TPSA < 40 Ų and XLogP3 > 1.4 often suffer from poor solubility [3]. The thiophene derivative falls within the favorable solubility zone, while the phenyl analog is borderline. This solubility advantage is critical for applications in aqueous-based biological assays, high-throughput screening, and formulation development where precipitation of the test compound is a common failure mode.

Computed Solubility
Supporting evidence
TPSA +75.6%, XLogP3 −28.6% (vs phenyl analog)
Predicted aqueous solubility improvement may reduce compound precipitation in assays.
Computed parameters; confirm experimentally for specific buffer systems.
Aqueous Solubility Formulation Development Bioavailability Prediction

Optimal Application Scenarios for 2-Hydroxy-1-(thiophen-2-yl)propan-1-one Based on Quantitative Evidence


Visible-Light and LED-Curable Photopolymerization Systems

When formulating photopolymerizable resins for visible-light or LED curing (e.g., at 405 nm, 462 nm, or 532 nm), 2-hydroxy-1-(thiophen-2-yl)propan-1-one is the required α-hydroxy ketone photoinitiator due to its demonstrated activity across the 405–635 nm range, a capability absent in phenyl-based analogs like Darocur 1173 [1]. This enables the development of coatings, adhesives, and 3D-printing resins that can be cured with energy-efficient visible LEDs rather than hazardous UV lamps, aligning with industrial trends toward safer and more sustainable manufacturing processes.

Enzymatic Synthesis of Enantiopure Chiral Alcohol Building Blocks

For researchers requiring the (S)-enantiomer of the α-hydroxy ketone scaffold, the thiophene derivative is uniquely accessible via benzoylformate decarboxylase (BFD)-catalyzed condensation of thiophene-2-carbaldehyde and acetaldehyde [2]. This biocatalytic route provides high stereospecificity without toxic metal catalysts, making it the preferred procurement choice for green chemistry applications in pharmaceutical intermediate synthesis where enantiopurity is critical.

Selective Tryptophan Hydroxylase 2 (TPH2) Inhibition Studies

In neuroscience research focused on serotonin regulation, 2-hydroxy-1-(thiophen-2-yl)propan-1-one is the appropriate tool compound due to its 43-fold selectivity for TPH2 (IC50 = 3.11 µM) over TPH1 (IC50 = 134 µM) [3]. The phenyl analog is inactive against these targets, making the thiophene derivative irreplaceable for studies investigating brain-specific serotonin synthesis modulation without peripheral off-target effects.

Aqueous-Based Biological Assays Requiring High Solubility

For high-throughput screening or in vitro assays conducted in aqueous buffers, 2-hydroxy-1-(thiophen-2-yl)propan-1-one offers a significant practical advantage over its phenyl counterpart due to its 75.6% higher TPSA and 28.6% lower logP, predicting substantially better aqueous solubility [4]. This reduces the risk of false negatives caused by compound precipitation, a common issue with lipophilic phenyl analogs.

Application
Selection Property
Validation Focus
Visible-light photopolymerization research
Thiophene-based photoinitiation profile
LED-curing response and coating development
Enantioselective biocatalysis
BFD substrate specificity
(S)-enantiomer yield and green synthesis
Serotonin pathway studies
TPH2 selectivity context
Isoform-specific inhibition and pathway modulation
Aqueous biological assay compatibility
Computed solubility profile
Compound precipitation and assay robustness
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